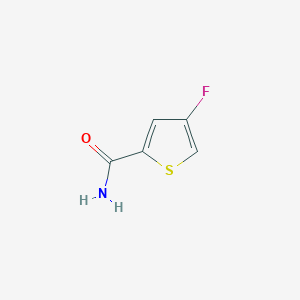

4-Fluorothiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGWCFCOERZNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 4 Fluorothiophene 2 Carboxamide

Transformations at the Carboxamide Functionality

The primary amide group of 4-Fluorothiophene-2-carboxamide is a key site for chemical modification, allowing for the introduction of diverse substituents through acylation and alkylation, or conversion to other functional groups like esters via multi-step pathways.

Acylation Reactions

The nitrogen atom of the primary carboxamide can act as a nucleophile, reacting with acylating agents to form N-acyl derivatives or imides. This reaction typically involves the use of an acid chloride or anhydride (B1165640) in the presence of a base to deprotonate the amide nitrogen, increasing its nucleophilicity. While specific examples for 4-Fluorothiophene-2-carboxamide are not prevalent in public literature, the general principle is a fundamental reaction of primary amides. Copper-catalyzed methods have also been developed for the S-amidation of thiols using carboxylic acid-derived dioxazolones, which result in N-acyl sulfenamides, highlighting modern approaches to forming N-acyl bonds. nih.gov

Alkylation and Esterification Reactions

Alkylation of the amide nitrogen can be achieved using various alkylating agents. However, a more common and versatile transformation is the conversion of the carboxamide to an ester. This is not a direct reaction but is efficiently achieved in a two-step process.

First, the amide is hydrolyzed to the corresponding carboxylic acid, 4-fluorothiophene-2-carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org The mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. masterorganicchemistry.comkhanacademy.org Subsequent proton transfer and elimination of ammonia (B1221849) (which is protonated to ammonium (B1175870), rendering the final step irreversible) yields the carboxylic acid. libretexts.orglibretexts.org

Once the 4-fluorothiophene-2-carboxylic acid is formed, it can be readily converted to a wide array of esters through standard esterification protocols, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org

Table 1: Representative Two-Step Esterification of 4-Fluorothiophene-2-carboxamide

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Hydrolysis | HCl (aq) or NaOH (aq), Heat | 4-Fluorothiophene-2-carboxylic acid |

| 2 | Esterification | R-OH, H₂SO₄ (cat.), Heat | 4-Fluorothiophene-2-carboxylic acid alkyl ester |

Modifications of the Thiophene (B33073) Ring System

The thiophene ring in 4-Fluorothiophene-2-carboxamide is an aromatic system whose reactivity is modulated by the attached fluorine and carboxamide substituents.

Directed Halogenation and Introduction of Other Substituents

The thiophene ring is susceptible to electrophilic substitution, and the existing substituents direct incoming electrophiles to specific positions. Research has shown that related thiophene-carboxamide systems can be selectively halogenated. jst.go.jp For 4-Fluorothiophene-2-carboxamide, the most activated position for electrophilic attack is the C5 position. This is due to the combined directing effects of the ring sulfur, which activates the adjacent C5 position, and the fluorine atom, which is an ortho-, para-director. ijrar.org Consequently, reactions like bromination preferentially occur at this site, leading to compounds such as 5-Bromo-4-fluorothiophene-2-carboxamide. jst.go.jpbldpharm.com

Table 2: Directed Halogenation of Thiophene-Carboxamide Scaffolds

| Starting Material | Reagent | Position of Halogenation | Product | Reference |

|---|---|---|---|---|

| Thiophene-carboxamide derivative | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-thiophene-carboxamide derivative | jst.go.jp |

| Thiophene-carboxamide derivative | N-Chlorosuccinimide (NCS) | C5 | 5-Chloro-thiophene-carboxamide derivative | jst.go.jp |

| 3,5-dichloro-thiophene derivative | N-Bromosuccinimide (NBS) | C3, C5 | 3,5-Dibromo-thiophene derivative | jst.go.jp |

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

The reactivity of the thiophene ring towards electrophiles is a balance of the activating effect of the sulfur atom and the deactivating effects of the fluorine and carboxamide groups. ijrar.orgwikipedia.org Five-membered heterocycles like thiophene are generally more susceptible to electrophilic attack than benzene (B151609). wikipedia.orgonlineorganicchemistrytutor.com The directing effects are as follows:

Thiophene Sulfur: Strongly activating and directs to the adjacent (alpha) positions, C2 and C5.

Fluorine (at C4): Deactivating due to its inductive effect, but directs incoming electrophiles to the ortho (C3, C5) and para (not applicable) positions via resonance. ijrar.org

Carboxamide (at C2): A deactivating, meta-directing group. libretexts.org

The combined influence of these groups makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack. Therefore, reactions such as Friedel-Crafts acylation, nitration, and sulfonation are predicted to occur selectively at C5. libretexts.orggoogle.com For instance, reaction with an acyl chloride in the presence of a Lewis acid catalyst would yield a 5-acyl-4-fluorothiophene-2-carboxamide. google.com

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on the thiophene ring, activated by a strategically positioned electron-withdrawing group, opens the door to nucleophilic aromatic substitution (SNAr) pathways. wikipedia.orgpharmdguru.com In 4-Fluorothiophene-2-carboxamide, the carboxamide group at C2 is ortho to the fluorine at C4. This arrangement strongly activates the C4 position towards nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The high electronegativity of the fluorine atom makes it a good leaving group in SNAr reactions, often better than other halogens. masterorganicchemistry.com This allows for the displacement of fluoride (B91410) by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful method for introducing new functional groups at the C4 position. Recent studies suggest that some SNAr reactions may also proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov

Analytical Derivatization for Advanced Characterization

To facilitate advanced analytical characterization, such as by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), 4-Fluorothiophene-2-carboxamide can be chemically derivatized. Derivatization aims to introduce a tag or modify the molecule's properties to enhance detection sensitivity or improve chromatographic behavior.

The primary amide functionality is a prime target for such derivatization. For example, the two N-H protons can be reacted with a reagent that imparts fluorescence or a specific mass signature. This strategy is analogous to the derivatization of biological organic acids to improve their detection by LC-MS/MS. wikipedia.org By reacting the amide with a suitable derivatizing agent, a stable, easily detectable product can be formed, allowing for more precise and sensitive quantification in complex matrices.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For a compound to be amenable to GC-MS analysis, it must be sufficiently volatile and thermally stable. researchgate.netjfda-online.com While 4-Fluorothiophene-2-carboxamide possesses some volatility, its primary amide group can lead to undesirable chromatographic behavior, such as peak tailing, due to hydrogen bonding. researchgate.net Derivatization techniques, primarily acylation and silylation, are employed to cap the active hydrogens of the amide group, thereby increasing volatility and improving chromatographic performance. researchgate.netgcms.cz

Acylation: This method involves the reaction of the amide's active hydrogens with an acylating agent, typically a perfluorinated anhydride or acyl chloride, to form a more stable and volatile derivative. gcms.czresearchgate.net Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the primary amide to form N-acyl derivatives. researchgate.netresearchgate.net These reactions are often performed in a suitable solvent, sometimes with a catalyst, and may require heating to proceed to completion. researchgate.netresearchgate.net The introduction of fluorinated groups also significantly enhances the sensitivity of detection when using an electron capture detector (ECD). gcms.czyoutube.com

Silylation: This is one of the most common derivatization techniques for GC analysis, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.comcolostate.edu Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amide group to form a TMS derivative. youtube.comsigmaaldrich.comnih.gov These reactions reduce the polarity of the molecule and disrupt intermolecular hydrogen bonding, leading to increased volatility. gcms.cz The reaction conditions, including temperature and time, can vary depending on the reactivity of the compound, with amides sometimes requiring more forcing conditions than alcohols or carboxylic acids. sigmaaldrich.com

Interactive Table: Potential GC-MS Derivatization Reagents for 4-Fluorothiophene-2-carboxamide

| Derivatization Type | Reagent | Abbreviation | Potential Derivative Product | Key Advantages |

| Acylation | Trifluoroacetic Anhydride | TFAA | N-Trifluoroacetyl-4-fluorothiophene-2-carboxamide | Increases volatility; enhances ECD response. gcms.cz |

| Acylation | Heptafluorobutyric Anhydride | HFBA | N-Heptafluorobutyryl-4-fluorothiophene-2-carboxamide | Forms stable, highly volatile derivatives. researchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N,N-bis(trimethylsilyl)-4-fluorothiophene-2-carboxamide | Common and effective; reduces polarity. sigmaaldrich.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyl-N-trimethylsilyl-4-fluorothiophene-2-carboxamide | Produces volatile derivatives. youtube.comnih.gov |

Derivatization for High-Performance Liquid Chromatography (HPLC) Detection

In HPLC, derivatization is primarily used to enhance the detectability of an analyte, especially when it lacks a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). researchgate.net 4-Fluorothiophene-2-carboxamide may have some UV absorbance due to its aromatic thiophene ring, but derivatization can significantly lower the limit of detection. The primary amide group is the main target for such derivatization.

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. Reagents are chosen based on the functional group they target and the detection method to be used. For the primary amide of 4-fluorothiophene-2-carboxamide, reagents that typically react with primary amines could potentially be used, although the reactivity of amides is generally lower.

For UV-Visible detection, reagents like benzoyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) could be employed to attach a strongly UV-absorbing group to the amide nitrogen. researchgate.net For more sensitive fluorescence detection, reagents such as dansyl chloride (DNS-Cl) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used. researchgate.net These reactions often require specific pH conditions and catalysts to proceed efficiently.

Interactive Table: Potential HPLC Derivatization Reagents for 4-Fluorothiophene-2-carboxamide

| Detection Method | Reagent | Abbreviation | Target Functional Group | Key Advantage |

| UV-Visible | Benzoyl Chloride | - | Primary Amide | Adds a UV-active benzoyl group. researchgate.net |

| UV-Visible | 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary Amide | Forms a dinitrophenyl (DNP) derivative with strong UV absorbance. researchgate.net |

| Fluorescence | Dansyl Chloride | DNS-Cl | Primary Amide | Introduces a highly fluorescent dansyl group. researchgate.net |

| Fluorescence | 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Primary Amide | Attaches a fluorescent Fmoc protecting group. researchgate.net |

Formation of Activated Esters for Further Coupling

Carboxamides are typically the end products of a reaction between an activated carboxylic acid and an amine. However, to use 4-Fluorothiophene-2-carboxamide as a precursor for forming esters, a multi-step strategy is required. This involves first converting the amide back to its parent carboxylic acid, which can then be "activated" to facilitate reaction with an alcohol. An activated ester is a highly reactive form of an ester that is susceptible to nucleophilic attack, making it a useful intermediate in synthesis. wikipedia.org

Step 1: Hydrolysis to the Carboxylic Acid

The first step is the hydrolysis of the carboxamide to yield 4-fluorothiophene-2-carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgjove.combritannica.com

Acidic Hydrolysis: Heating the amide in an aqueous acidic solution (e.g., with HCl or H₂SO₄) will produce the carboxylic acid and an ammonium salt. libretexts.orgjove.com

Basic Hydrolysis: Heating the amide with a strong base like sodium hydroxide (B78521) will yield the carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid. libretexts.org

Step 2: Activation of the Carboxylic Acid

Once 4-fluorothiophene-2-carboxylic acid is obtained, it can be converted into an activated ester. These intermediates are then readily coupled with alcohols or amines. wikipedia.orgbiu.ac.il Common methods for activation include:

Conversion to Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-fluorothiophene-2-carbonyl chloride. britannica.comlibretexts.orggoogle.com

Formation of N-Hydroxysuccinimide (NHS) Esters: A widely used method involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tandfonline.comresearchgate.netthieme-connect.com The resulting NHS ester is stable enough to be isolated but highly reactive towards nucleophiles like alcohols and amines. researchgate.netthieme-connect.com

This two-stage approach allows the seemingly unreactive carboxamide to be used as a synthon for generating a variety of ester and other amide derivatives.

Interactive Table: Theoretical Pathway to Activated Esters from 4-Fluorothiophene-2-carboxamide

| Step | Process | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | Hydrolysis | Aqueous NaOH or HCl, Heat | 4-Fluorothiophene-2-carboxylic acid | Convert stable amide to a reactive carboxylic acid. libretexts.orgbritannica.com |

| 2a | Activation | Thionyl Chloride (SOCl₂) | 4-Fluorothiophene-2-carbonyl chloride | Create a highly reactive acyl chloride for coupling. britannica.comlibretexts.org |

| 2b | Activation | N-Hydroxysuccinimide (NHS), EDC/DCC | 4-Fluorothiophene-2-carboxylic acid N-hydroxysuccinimide ester | Form a stable yet reactive activated ester for coupling. tandfonline.comresearchgate.net |

Computational Chemistry and Theoretical Investigations of 4 Fluorothiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which the geometry, stability, and reactivity of 4-fluorothiophene-2-carboxamide can be predicted and analyzed.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular and electronic characteristics of organic molecules. For 4-fluorothiophene-2-carboxamide, a DFT study would typically commence with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Ab Initio Computational Modeling for Conformational Analysis and Charge Distribution

Ab initio computational methods, which are based on first principles without the use of empirical data, offer a high level of theory for detailed conformational analysis and charge distribution studies. A conformational analysis of 4-fluorothiophene-2-carboxamide would explore the potential energy surface as a function of the rotation around the C2-C(O) and C(O)-N bonds. This would identify the most stable conformers and the energy barriers between them, which is essential for understanding its dynamic behavior and how it might fit into a protein's binding pocket.

Furthermore, ab initio calculations can provide a more precise picture of the charge distribution within the molecule. Methods like Natural Bond Orbital (NBO) analysis can quantify the charge on each atom, revealing the extent of electron delocalization and the nature of the bonding. This detailed understanding of the electronic landscape is crucial for rationalizing the molecule's reactivity and intermolecular forces.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 4-fluorothiophene-2-carboxamide, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the amide group, while the LUMO would likely be distributed over the carboxamide moiety and the thiophene ring. The magnitude of the HOMO-LUMO gap would be a critical parameter for assessing its potential as a reactive species in biological systems.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, might interact with a macromolecular target, such as a protein or DNA. These studies are instrumental in drug discovery and design.

Prediction of Ligand-Protein Binding Interactions

Molecular docking simulations would be employed to predict the preferred binding orientation of 4-fluorothiophene-2-carboxamide within the active site of a specific protein target. This process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

The results of a docking study would reveal the specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the ligand. For 4-fluorothiophene-2-carboxamide, the amide group would be a likely candidate for forming hydrogen bonds with polar amino acid residues, while the thiophene ring could engage in hydrophobic or π-stacking interactions. The fluorine atom might also participate in specific interactions, such as halogen bonding. By identifying these interactions, molecular docking provides a rational basis for understanding the molecule's potential biological activity and for designing more potent analogs.

Investigation of DNA Recognition and Binding Models

Computational methods can also be used to investigate the potential for 4-fluorothiophene-2-carboxamide to interact with DNA. Given its planar thiophene ring, one possibility is that it could act as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. Molecular docking simulations with a DNA model would help to assess the feasibility of this binding mode.

Alternatively, the molecule could bind to the minor or major grooves of DNA. Docking studies would predict the preferred binding location and the specific interactions with the DNA bases and the sugar-phosphate backbone. Such studies would elucidate whether the molecule exhibits any sequence selectivity in its binding. Understanding the mode and strength of DNA binding is crucial, as many anticancer and antimicrobial agents exert their effects by interfering with DNA replication and transcription.

Conformational Landscape Analysis through Molecular Mechanics and Dynamics

The three-dimensional arrangement of atoms in a molecule, or its conformation, dictates its physical and biological properties. The analysis of the conformational landscape, which encompasses all possible low-energy spatial arrangements, is therefore a cornerstone of computational chemistry. For a molecule like 4-fluorothiophene-2-carboxamide, molecular mechanics and molecular dynamics simulations are powerful tools to explore this landscape.

Molecular Mechanics (MM) provides a computationally efficient method to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach utilizes a force field, a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically rotating the rotatable bonds—primarily the C-C bond between the thiophene ring and the carboxamide group, and the C-N bond of the amide—a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Molecular Dynamics (MD) simulations build upon the principles of molecular mechanics by introducing the element of time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time. This allows for the exploration of the conformational space at a given temperature, revealing not only the stable conformers but also the energetic barriers between them and the dynamic behavior of the molecule. For instance, an MD simulation could reveal the flexibility of the carboxamide group relative to the thiophene ring and the influence of the fluorine substituent on this motion.

Illustrative Data from Conformational Analysis of a Generic Thiophene-2-Carboxamide Derivative:

| Conformational Parameter | Value Range | Significance |

| Dihedral Angle (Ring-C-C=O) | 0° - 30° | Describes the degree of planarity between the thiophene ring and the carboxamide group. Lower values indicate a more planar conformation. |

| Dihedral Angle (C-C-N-H) | 180° (trans) or 0° (cis) | Defines the orientation of the amide proton relative to the carbonyl group. The trans conformation is typically more stable. |

| Potential Energy | Varies | Lower potential energy values correspond to more stable conformers. |

This table is illustrative and intended to show the type of data generated from a conformational analysis. The values are not specific to 4-Fluorothiophene-2-carboxamide.

Mechanistic Insights through Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By modeling the reaction at a quantum mechanical level, it is possible to map out the entire reaction pathway, identify key intermediates, and, most importantly, locate the transition state—the highest energy point on the reaction coordinate that represents the energetic bottleneck of the reaction.

Elucidation of Reaction Pathways and Transition States in Synthesis

The synthesis of thiophene-2-carboxamides typically involves the coupling of a thiophene-2-carboxylic acid or its derivative with an amine. jst.go.jpnih.gov A common synthetic route is the amidation of a thiophene-2-carbonyl chloride with an appropriate amine.

Computational investigation of this reaction would typically employ Density Functional Theory (DFT) calculations. These calculations would model the reactants, products, and any proposed intermediates and transition states. The primary goal is to calculate the Gibbs free energy of each species along the reaction coordinate.

The elucidation of the reaction pathway would involve the following steps:

Reactant and Product Optimization: The geometries of the starting materials (e.g., 4-fluorothiophene-2-carbonyl chloride and ammonia) and the final product (4-fluorothiophene-2-carboxamide) are optimized to find their lowest energy structures.

Transition State Searching: A search for the transition state structure is performed. This is a complex process that aims to find a first-order saddle point on the potential energy surface—a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that this transition state indeed connects the reactants and products on the potential energy surface.

Energy Profile Construction: The relative energies of the reactants, transition state, and products are plotted to create a reaction energy profile. This profile provides the activation energy of the reaction, which is directly related to the reaction rate.

For the amidation reaction, the mechanism likely proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. Computational studies would aim to characterize the stability of this intermediate and the energy barriers for its formation and subsequent collapse to the final product.

Illustrative Energy Profile Data for a Hypothetical Amidation Reaction:

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (4-fluorothiophene-2-carbonyl chloride + NH₃) | 0.0 |

| Transition State 1 (Formation of tetrahedral intermediate) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Collapse of intermediate) | +8.5 |

| Products (4-Fluorothiophene-2-carboxamide + HCl) | -20.1 |

This table presents hypothetical data for an illustrative reaction pathway. The values are not based on actual calculations for 4-Fluorothiophene-2-carboxamide.

By providing such detailed mechanistic insights, computational chemistry can aid in optimizing reaction conditions, such as temperature and solvent, and in predicting the feasibility of alternative synthetic routes.

Structure Activity Relationship Sar Studies of 4 Fluorothiophene 2 Carboxamide Derivatives

Influence of Fluorine Substitution Position on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly modulate a molecule's pharmacological profile. nih.gov While specific comparative studies detailing the direct influence of the fluorine atom's position (e.g., C3, C4, or C5) on the biological activity of thiophene-2-carboxamide are not extensively detailed in the cited literature, the general effects of fluorination are well-documented. For instance, incorporating fluorine can lead to enhanced binding interactions with target proteins. nih.gov In related structures, moving a halogen substituent on an attached phenyl ring from an ortho to a para position has been shown to increase biological activity. nih.gov However, without direct comparative data on positional isomers of fluorothiophene-2-carboxamide, the precise impact of the fluorine's location on the thiophene (B33073) ring itself remains an area for further investigation.

Impact of Thiophene Ring Substituents on Activity Profiles

Substituents on the thiophene ring play a pivotal role in defining the activity profile of 4-Fluorothiophene-2-carboxamide derivatives. Their electronic and steric properties can significantly alter the molecule's interaction with biological targets.

Research on related thiophene-2-carboxamide derivatives highlights the critical importance of the substituent at the 3-position. A study comparing hydroxyl, methyl, and amino groups at this position found that the nature of the substituent dramatically impacts antioxidant and antibacterial activities. nih.gov

Specifically, 3-amino thiophene-2-carboxamide derivatives demonstrated more potent antioxidant and antibacterial effects than their 3-hydroxyl or 3-methyl counterparts. mdpi.com The enhanced activity of the amino derivatives is attributed to the presence of the electron-donating amino group, which increases the resonating electrons on the thiophene ring. mdpi.com The hydroxyl derivatives also showed greater activity than the methyl derivatives, possibly due to increased solubility. mdpi.com

Table 1: Effect of Substituents at the 3-Position on the Biological Activity of Thiophene-2-Carboxamide Derivatives. mdpi.com

| Substituent at C3 | Antioxidant Activity (% Inhibition) | Antibacterial Activity Range (%) |

|---|---|---|

| Amino (NH2) | 46.9 - 62.0 | 40.0 - 86.9 |

| Hydroxyl (OH) | 28.4 - 54.9 | 20.0 - 78.3 |

| Methyl (CH3) | 12.0 - 22.9 | No activity - 47.8 |

The type and position of halogen substituents on the thiophene ring significantly modulate biological potency. In studies on related heterocyclic carboxamides, the presence of halogens is often crucial for activity. For example, in a series of anti-norovirus compounds, an unsubstituted thienyl benzothiazolyl carboxamide showed no activity, while the 5-bromo analog was active. jst.go.jp

Further comparisons revealed that a 5-chloro-thiophene derivative exhibited activity similar to the 5-bromo analog. jst.go.jp Interestingly, di-halogenated compounds showed even greater potency. A 3,5-dichloro-thiophene analog was found to be more potent than the mono-halogenated versions, whereas a 4,5-dichloro arrangement did not lead to an increase in activity, underscoring the importance of the substitution pattern. jst.go.jp Similarly, studies on other thiophene carboxamides have utilized 5-bromo substitution as a key feature for achieving cytotoxicity against cancer cell lines. mdpi.com

Table 2: Antiviral Activity of Halogenated Thienyl Carboxamide Derivatives. jst.go.jp

| Thiophene Ring Substitution | EC50 (µM) |

|---|---|

| Unsubstituted | No activity |

| 5-Bromo | 37 |

| 5-Chloro | 30 |

| 3,5-Dichloro | 6.6 |

| 4,5-Dichloro | >50 |

Role of Carboxamide Nitrogen and Substituents on Receptor Interactions

The carboxamide moiety and its N-substituents are fundamental for the biological activity of this class of compounds, often participating in key hydrogen bonding interactions within receptor binding sites. acs.org The conformation can be locked by intramolecular hydrogen bonds involving the carboxamide N-H, which forms a pseudo-six-membered ring, thereby reducing conformational flexibility and potentially enhancing binding affinity. mdpi.com

The nature of the substituent attached to the carboxamide nitrogen greatly influences the activity. For instance, in a series of anticancer thiophene carboxamide derivatives designed as Combretastatin A-4 (CA-4) biomimetics, various substituted phenyl groups were attached to the carboxamide nitrogen. nih.govscispace.com The results indicated that compounds with specific substitution patterns on this phenyl ring, such as 2,5-dimethoxy or 4-tert-butyl, exhibited significant anticancer activity. nih.govscispace.com These substituents are thought to optimally simulate the structural geometry and polar surface area of the natural product, enhancing biological efficacy. nih.govscispace.com

In studies on antibacterial thiophene-2-carboxamides, a methoxy (B1213986) group on the N-aryl substituent was found to enhance activity against both Gram-positive and Gram-negative bacteria, possibly by increasing the hydrophilicity of the molecule. nih.govmdpi.com

Correlation of Calculated Physicochemical Parameters with Biological Activity

Computational studies, including Density Functional Theory (DFT), provide valuable insights into the relationship between the electronic properties of thiophene carboxamide derivatives and their biological activity. nih.gov Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE), are often correlated with activity.

For example, in a series of anticancer thiophene carboxamides, a very low HOMO-LUMO gap was associated with higher potency. scispace.com This small energy gap suggests higher chemical reactivity and greater ease of electron transfer, which can be crucial for the compound's mechanism of action. scispace.com Mapping of HOMO and LUMO orbitals can reveal electron-rich and electron-deficient regions of the molecule, which are favorable for various types of interactions within a protein's binding site, such as hydrophobic and π-stacking interactions. scispace.com

Furthermore, the polar surface area (PSA) has been identified as a critical parameter. In the development of thiophene carboxamide derivatives as anticancer agents, mimicking the PSA of the potent natural compound CA-4 was a key design strategy, leading to compounds with similar cell permeability and biological properties. nih.govscispace.com

Biological Activity of 4 Fluorothiophene 2 Carboxamide and Its Analogues: Mechanistic Perspectives

Antimicrobial Activity Investigations

Thiophene (B33073) carboxamide derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activities. Their structural versatility allows for modifications that can enhance their efficacy against various pathogens, including drug-resistant strains.

Antibacterial Efficacy and Mechanistic Studies

Thiophene-2-carboxamide analogues have demonstrated notable antibacterial properties. For instance, a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were synthesized and evaluated for their activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131, a challenging clinical isolate. mdpi.comresearchgate.net Among the tested compounds, 4a and 4c exhibited the highest activity. mdpi.comresearchgate.net Molecular docking studies suggest that these compounds effectively bind to the active site of the β-lactamase enzyme, indicating a mechanism that involves inhibiting this key resistance enzyme. mdpi.comresearchgate.net The thiophene ring and carboxamide group are crucial for these interactions, providing a more stable binding conformation compared to natural ligands like tazobactam. mdpi.com

Further studies on thiophene-2-carboxamide derivatives have shown that their efficacy can be influenced by the nature and position of substituents. For example, 3-amino thiophene-2-carboxamide derivatives displayed greater antibacterial activity than their 3-hydroxy and 3-methyl counterparts against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Specifically, the amino derivative 7b showed excellent activity against several of these strains. nih.gov The presence of a methoxy (B1213986) group on certain derivatives also appeared to enhance their antibacterial effects. nih.gov

In the fight against drug-resistant Gram-negative bacteria, certain thiophene derivatives have shown promise. The position of substituents on the thiophene ring and its appendages can significantly impact antibacterial potency. For example, the ortho-position of a piperidin-4-yloxy group on a phenyl ring attached to the thiophene core resulted in higher activity against colistin-resistant Acinetobacter baumannii and E. coli compared to the para-position. frontiersin.org

Table 1: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives

| Compound | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli ST131 | High activity, binds to β-lactamase active site. | mdpi.comresearchgate.net |

| 3-Amino thiophene-2-carboxamide (7b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Thiophene derivative with ortho-piperidin-4-yloxy group | Colistin-resistant A. baumannii and E. coli | Higher activity compared to para-substituted analogue. | frontiersin.org |

Antifungal Efficacy and Related Mechanisms

While extensive research on the specific antifungal mechanisms of 4-Fluorothiophene-2-carboxamide is still developing, the broader class of thiophene carboxamides has demonstrated significant antifungal potential. Carbamothioyl-aryl-2-carboxamide derivatives, which include thiophene moieties, have been identified as active antifungal agents. mdpi.com The antifungal activity of these compounds is often attributed to the combined presence of the carboxamide and carbamothioyl groups. mdpi.com

One study highlighted that carbamothioyl-furan-2-carboxamide derivatives, which are structurally related to thiophene carboxamides, exhibited significant antifungal activity against various fungal strains. mdpi.com The derivative possessing a 2,4-dinitrophenyl group showed notable inhibition against all tested fungal strains. mdpi.com This suggests that the electronic properties and substitution patterns of the aryl ring attached to the carboxamide play a crucial role in their antifungal efficacy.

Antitumor and Anticancer Research

Thiophene carboxamide derivatives have garnered considerable attention in oncology research due to their ability to interfere with cancer cell proliferation and target specific pathways involved in tumor growth.

Inhibition of Cancer Cell Proliferation

A number of thiophene carboxamide analogues have been synthesized and shown to possess potent antiproliferative effects against various cancer cell lines. For instance, certain thiophene-2-carboxamides bearing aryl substituents demonstrated cytotoxicity in breast (MCF-7, MDA-MB-231), liver (HepG2), and leukemia (K562) cell lines. mdpi.com One derivative with a 4-Cl-phenyl ring was particularly effective. researchgate.net

In another study, novel compounds with a thiophene carboxamide scaffold were evaluated for their cytotoxic effects against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines. mdpi.com Two of the synthesized compounds exhibited significant cytotoxic effects on all these cancer cell lines, with one compound, MB-D2 , proving to be the most active against the MCF-7 cell line. mdpi.com The mechanism of action for MB-D2 was linked to the activation of caspases 3/7, mitochondrial depolarization, and a decrease in reactive oxygen species (ROS) production, indicating an induction of apoptosis with high selectivity for cancer cells over normal cells. mdpi.com

Furthermore, some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. nih.govresearchgate.net Two such compounds, 2b and 2e , were found to be the most active against the Hep3B liver cancer cell line. nih.govresearchgate.net These compounds were observed to disrupt the formation of cancer cell spheroids, which is associated with reduced cancer stemness and tumorigenicity. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected Thiophene Carboxamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Thiophene-2-carboxamide with 4-Cl-phenyl ring | MCF-7, K562, HepG2, MDA-MB-231 | Potent inhibitory activity. | researchgate.net |

| MB-D2 | A375, HT-29, MCF-7 | Most cytotoxic, induces apoptosis via caspase activation and mitochondrial depolarization. | mdpi.com |

| Thiophene carboxamide biomimetics of CA-4 (2b, 2e) | Hep3B | Most active, perturb spheroid formation. | nih.govresearchgate.net |

Targeting Specific Enzymes in Metabolic Pathways

The anticancer activity of thiophene carboxamides is often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is considered an oncogene in breast cancer, making it an important therapeutic target. researchgate.net A series of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives were designed to inhibit the active site of PTP1B. researchgate.net Molecular docking studies confirmed that these compounds exhibit essential key interactions with the enzyme. researchgate.net

Other Kinases and Enzymes: Thiophene carboxamide scaffolds have been identified as potent inhibitors of VEGFR-2, leading to apoptosis and disruption of redox homeostasis in cancer cells. mdpi.com Additionally, some analogues have shown inhibitory activity against mitochondrial complex I. mdpi.com While direct inhibition of GARFTase and SHMT2 by 4-Fluorothiophene-2-carboxamide is not explicitly detailed in the provided context, the general strategy of targeting metabolic enzymes is a key area of research for this class of compounds. The structural similarity of some thiophene derivatives to known inhibitors of these pathways suggests potential for future development.

Interactions with Nucleic Acids, Including DNA Recognition

The interaction of small molecules with DNA is a well-established mechanism for anticancer drugs. Aromatic diamidines, which can incorporate thiophene rings, are known to bind to the minor groove of DNA. nih.gov These interactions are often sequence-specific, with a preference for AT-rich regions. nih.gov The binding is stabilized by a combination of hydrogen bonds, van der Waals contacts, and electrostatic interactions. nih.gov

While the direct interaction of 4-Fluorothiophene-2-carboxamide with DNA is not specifically elucidated, related structures such as thiosemicarbazone-based ligands have been shown to bind and stabilize telomeric G-quadruplex DNA. researchgate.net This suggests that thiophene-containing compounds have the potential to target non-canonical DNA structures, which are often found in the telomeres of cancer cells. Furthermore, organotin(IV) complexes of porphyrins containing sulfonate groups have been shown to interact with DNA primarily through an external binding mode, with some derivatives capable of altering DNA conformation. nih.gov This highlights the diverse ways in which thiophene-related structures can interact with nucleic acids.

Antiviral Activity Studies

Thiophene carboxamide derivatives have emerged as a promising class of compounds in the search for effective anti-norovirus agents. Noroviruses are a leading cause of acute gastroenteritis globally, but no specific antiviral treatments are currently available. nih.gov Research efforts have focused on identifying inhibitors of viral replication, with the RNA-dependent RNA polymerase (RdRp) being a key target.

Screening of chemical libraries has identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an initial hit compound against norovirus, with a 50% effective concentration (EC₅₀) of 37 µM. jst.go.jp This discovery prompted further investigation into the structure-activity relationships (SARs) of this scaffold to enhance its potency. Subsequent studies revealed that specific halogen substitutions on both the thiophene and benzothiazole (B30560) rings were crucial for antiviral activity. jst.go.jp

For instance, the introduction of a chlorine atom at the 5-position of the thiophene ring or dichlorination at the 3- and 5-positions resulted in analogues with improved potency. jst.go.jp A significant enhancement in activity was observed with the 4,6-difluoro substitution on the benzothiazole ring, which yielded an EC₅₀ of 5.6 µM. jst.go.jp The most potent analogue identified from these studies was a hybrid compound, 3,5-dibromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, which exhibited a remarkable EC₅₀ value of 0.53 µM. jst.go.jp This represents a 70-fold increase in potency compared to the initial lead compound. jst.go.jp The data suggests that a combination of electronic effects, hydrophobicity, and steric factors, governed by the halogen substituents, plays a critical role in the potent anti-norovirus activity of these thiophene-benzothiazole carboxamide derivatives. jst.go.jp

While these specific carboxamides target the norovirus, other related antiviral compounds, such as the nucleoside analogue 2'-C-methylcytidine (2CMC) and its fluorinated derivative 2'-F-2'-C-methylcytidine (2FCMC), also demonstrate inhibition of norovirus replication. nih.gov These compounds are known to target the viral polymerase, suggesting that this enzyme is a viable target for achieving cross-genogroup inhibition of norovirus. nih.gov

Table 1: Anti-Norovirus Activity of Thiophene Carboxamide Analogues EC₅₀ represents the concentration of the compound that inhibits 50% of the viral cytopathic effect.

| Compound/Analogue | Modification | EC₅₀ (µM) |

| 1 | 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 37 jst.go.jp |

| 2b | 5-chloro-thiophene analogue | 30 jst.go.jp |

| 2j | 3,5-dibromo-thiophene analogue | 24 jst.go.jp |

| 2k | 3,5-dichloro-thiophene analogue | 6.6 jst.go.jp |

| 3j | 4,6-difluoro-benzothiazole analogue | 5.6 jst.go.jp |

| 4b | 3,5-dibromo-thiophen-4,6-difluoro-benzothiazole hybrid | 0.53 jst.go.jp |

| 4c | 3,5-dichloro-thiophen-4,6-difluoro-benzothiazole hybrid | 1.1 jst.go.jp |

The antiviral mechanism of 4-fluorothiophene-2-carboxamide analogues and related compounds primarily involves the disruption of critical stages in the viral replication cycle. The primary target for many of these inhibitors is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for synthesizing new viral RNA genomes. jst.go.jp By inhibiting the RdRp, these compounds effectively halt the replication process.

The collective evidence points to the inhibition of viral RNA synthesis as the key mechanism of action for these compounds. By targeting the polymerase enzyme, they prevent the amplification of the viral genome, thereby stopping the production of new virus particles and controlling the infection at a fundamental level. jst.go.jpnih.gov

Antioxidant Activity and Mechanisms

Certain analogues of thiophene-2-carboxamide have demonstrated notable antioxidant properties, specifically the ability to scavenge free radicals and potentially mitigate oxidative stress. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various pathological conditions. Thiophene derivatives, due to their unique electronic structure, are capable of participating in reactions that neutralize free radicals. mdpi.com

In a study evaluating a series of newly synthesized thiophene-2-carboxamide derivatives, their antioxidant potential was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov The results indicated that the nature of the substituent at the 3-position of the thiophene ring significantly influences the antioxidant activity. Derivatives featuring an amino group at this position (3-amino thiophene-2-carboxamides) exhibited the highest radical scavenging activity, with inhibition percentages ranging from 46.9% to 62.0%. nih.gov In contrast, derivatives with a hydroxyl group showed moderate activity (28.4% to 54.9% inhibition), while those with a methyl group displayed the lowest activity (12.0% to 22.9% inhibition). nih.gov This suggests that electron-donating groups like the amino group enhance the radical scavenging capacity of the thiophene carboxamide scaffold.

Table 2: Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives Activity measured by ABTS radical scavenging assay.

| 3-Position Substituent | Inhibition Range (%) |

| Amino Group | 46.9 - 62.0 nih.gov |

| Hydroxyl Group | 28.4 - 54.9 nih.gov |

| Methyl Group | 12.0 - 22.9 nih.gov |

Enzyme Modulation and Inhibition Profiles

The thiophene-2-carboxamide scaffold is a key structural component in potent and selective inhibitors of crucial enzymes in the blood coagulation cascade, particularly Factor Xa (FXa). nih.gov The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) blood clot. nih.gov Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways and is responsible for converting prothrombin into thrombin, the enzyme that then converts fibrinogen to fibrin. nih.gov Due to this pivotal role, FXa has become a major target for the development of modern anticoagulant drugs. nih.gov

A prominent example of a thiophene-2-carboxamide analogue with this activity is Rivaroxaban, a widely marketed oral anticoagulant. nih.gov Rivaroxaban is a highly selective, direct inhibitor of Factor Xa. medchemexpress.com Its mechanism involves binding to the active site of both free FXa and FXa that is part of the prothrombinase complex, thereby preventing the generation of thrombin. medchemexpress.comnih.gov The inhibition of thrombin generation is a key therapeutic goal in preventing and treating thromboembolic disorders.

Exploration of Other Relevant Enzyme Targets and Binding Affinity

While the primary biological activities of 4-Fluorothiophene-2-carboxamide and its analogues are of significant interest, a deeper understanding of their mechanisms of action necessitates an exploration of their interactions with various enzyme systems. Research into the broader class of thiophene-2-carboxamides has revealed a range of enzyme targets, suggesting that their therapeutic potential may extend across different pathological conditions. This section delves into the diverse enzyme inhibitory profiles of these compounds, providing insights into their potential molecular targets and binding affinities.

Thiophene-2-carboxamide derivatives have been investigated for their effects on several key enzyme families, including those involved in cancer progression, inflammation, and viral replication. Although data specifically for 4-Fluorothiophene-2-carboxamide is limited, the activities of its structural analogues offer valuable mechanistic perspectives.

One significant area of investigation has been the targeting of enzymes involved in cancer. For instance, certain thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxic effects in breast, liver, and leukemia cell lines, with protein tyrosine phosphatase 1B (PTP1B) being a potential target. mdpi.com PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of diabetes, obesity, and cancer. Furthermore, other analogues have been found to induce antiproliferative effects through the inhibition of mitochondrial complex I. mdpi.com

In the realm of anti-inflammatory research, docking studies have been conducted on thiophene carboxamide derivatives with enzymes such as 1-HNY, 1-PGG, and 4-COX, indicating a potential for these compounds to modulate inflammatory pathways. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The investigation of thiophene-containing drugs like tiaprofenic acid and suprofen, which are NSAIDs, further supports the potential for this chemical class to interact with inflammatory enzymes. acs.org

The anticancer potential of thiophene carboxamides has also been linked to the inhibition of tubulin polymerization. nih.gov A series of 5-(4-fluorophenyl)-thiophene-2-carboxamide derivatives, designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), were found to be potent inhibitors of cancer cell growth. nih.gov Molecular docking studies revealed that these compounds bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, which is a critical process for cell division. nih.gov The thiophene ring was noted to play a crucial role in the observed interactions. nih.gov For example, compounds 2b and 2e from this series exhibited strong activity against the Hep3B cancer cell line. nih.gov

Moreover, certain thiophene-2-carboxamide derivatives have shown promise as antiviral agents. In the search for treatments against norovirus, a series of thienyl benzothiazolyl carboxamides were identified as potent inhibitors. jst.go.jp While a specific enzyme target within the viral replication cycle was not definitively identified, the structure-activity relationship studies pointed towards a specific molecular interaction driving the antiviral effect. jst.go.jp

The table below summarizes the inhibitory activities of selected thiophene-2-carboxamide analogues against various enzyme targets and cell lines.

| Compound Name | Target Enzyme/Cell Line | Activity/Binding Affinity (IC₅₀/EC₅₀) | Reference |

| 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b ) | Hep3B cell line | 5.46 µM | nih.gov |

| 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide (2e ) | Hep3B cell line | 12.58 µM | nih.gov |

| 3,5-dibromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (4b ) | Murine Norovirus | 0.53 µM | jst.go.jp |

| 4,6-difluoro-N-(5-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (3j ) | Murine Norovirus | 5.6 µM | jst.go.jp |

| MB-D2 | A375 cancer cells | Significant cytotoxic effect | mdpi.com |

The exploration of these diverse enzyme targets highlights the versatility of the thiophene-2-carboxamide scaffold. The electronic and structural modifications afforded by substituents on the thiophene ring and the carboxamide nitrogen significantly influence the binding affinity and selectivity for different enzymes. mdpi.com These findings underscore the potential of 4-Fluorothiophene-2-carboxamide and its analogues as lead compounds for the development of novel inhibitors targeting a range of enzymes implicated in various diseases. Further detailed enzymatic assays and structural biology studies are warranted to elucidate the precise binding modes and to optimize the inhibitory potency and selectivity of this promising class of compounds.

Future Directions and Emerging Research Avenues for 4 Fluorothiophene 2 Carboxamide

Development of Novel Synthetic Routes and Derivatization Strategies

The creation of new and efficient synthetic pathways is fundamental to exploring the chemical space around 4-fluorothiophene-2-carboxamide. Future research will likely focus on developing methodologies that allow for the facile introduction of a wide range of substituents onto the thiophene (B33073) ring and the carboxamide nitrogen. This could involve the use of modern synthetic techniques such as flow chemistry and photoredox catalysis, which can offer improved yields, reduced reaction times, and access to novel chemical transformations. pharmaron.com

Derivatization strategies will be crucial for generating analogues with diverse physicochemical properties. By systematically modifying the core structure, researchers can fine-tune parameters like solubility, metabolic stability, and target-binding affinity. For instance, the synthesis of a library of N-substituted derivatives can help in understanding the structure-activity relationships (SAR) and identifying key interactions with biological targets.

Application of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. nih.gov For 4-fluorothiophene-2-carboxamide, techniques such as molecular docking can be employed to predict how its derivatives will bind to the active sites of various protein targets. nih.gov This in silico approach helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.gov

Furthermore, de novo design algorithms can be used to generate entirely new molecular structures based on the 4-fluorothiophene-2-carboxamide scaffold, tailored to fit a specific biological target. nih.gov These computational methods, combined with a deep understanding of the target's structure and function, will guide the design of next-generation compounds with enhanced potency and selectivity. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

While the initial interest in carboxamide derivatives may stem from their activity against known targets, a key future direction is the exploration of novel biological pathways and therapeutic areas. nih.govnih.gov The structural features of 4-fluorothiophene-2-carboxamide, including the fluorine atom and the thiophene ring, may confer unique binding properties that could be exploited against a range of targets.

Recent studies on other carboxamide-containing compounds have highlighted their potential as anticancer agents by targeting pathways such as apoptosis, cell cycle regulation, and topoisomerase inhibition. nih.gov Similarly, exploring the activity of 4-fluorothiophene-2-carboxamide derivatives against a broad panel of cancer cell lines could uncover new therapeutic opportunities. nih.gov For example, a recent study on chromone-2-carboxamide derivatives identified their potential in treating triple-negative breast cancer by targeting EGFR, FGFR3, and VEGF pathways. nih.gov

Integration with High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds against a specific biological target. nih.gov Integrating 4-fluorothiophene-2-carboxamide and its derivatives into HTS campaigns is a critical step in identifying new biological activities. nih.gov This can be achieved by screening compound libraries against a diverse array of enzymatic and cell-based assays.

The development of activity-based probes (ABPs) can facilitate HTS in complex biological mixtures, such as cell lysates, overcoming the need for large quantities of purified protein. nih.gov This approach can help in identifying specific targets for 4-fluorothiophene-2-carboxamide derivatives and provide valuable insights into their mechanism of action.

Design and Synthesis of Compound Libraries for Structure-Based Drug Discovery

Building upon the insights gained from SAR studies and computational modeling, the design and synthesis of focused compound libraries are essential for structure-based drug discovery. pharmaron.comnih.gov These libraries will comprise a curated set of 4-fluorothiophene-2-carboxamide analogues, each designed to probe specific interactions with the target protein.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluorothiophene-2-carboxamide, and what experimental parameters influence yield?

- Methodology : The synthesis typically involves fluorination of thiophene precursors or coupling reactions. For example, a modified Buchwald-Hartwig amidation can introduce the carboxamide group, while electrophilic fluorination (e.g., using Selectfluor™) targets the 4-position of the thiophene ring . Key parameters include:

- Temperature control (e.g., 80–100°C for amidation).

- Catalysts (e.g., Pd(OAc)₂ for coupling reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Data Table :

| Precursor | Fluorination Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-2-thiophenecarboxylic acid | KF/18-crown-6 | Pd(PPh₃)₄ | 65–72 | |

| 2-Thiophenecarboxamide | Selectfluor™ | – | 58–63 |

Q. What spectroscopic and chromatographic techniques are critical for characterizing 4-Fluorothiophene-2-carboxamide?

- Methodology :

- NMR : NMR confirms fluorination (δ ≈ -120 ppm for aromatic F). NMR distinguishes thiophene protons (δ 7.2–7.5 ppm) and carboxamide NH (δ 8.1 ppm) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| NMR | δ -120 to -125 ppm (aromatic F) | |

| IR | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |

| HPLC | Retention time: 6.2 min (MeCN:H₂O = 70:30) |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in fluorination steps?

- Methodology :

- Solvent Screening : Use DMAc or DMSO to stabilize intermediates in electrophilic fluorination .

- Catalyst Loading : Pd(OAc)₂ (5 mol%) with Xantphos ligand improves coupling efficiency .

- Temperature Gradients : Stepwise heating (60°C → 100°C) reduces side reactions.

- Case Study : A 15% yield increase was achieved by replacing KF with AgF in anhydrous THF, minimizing hydrolysis .

Q. How should contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening peaks .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian09) to validate structural assignments .

- Cross-Validation : Correlate mass spectrometry (HRMS) with elemental analysis to confirm molecular formula .

- Example : Discrepancies in NH proton splitting (δ 8.1 ppm vs. 8.3 ppm) were resolved by identifying residual DMSO-d₆ solvent effects .

Q. What strategies are employed to evaluate the bioactivity of 4-Fluorothiophene-2-carboxamide derivatives?

- Methodology :

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR .

- In Vitro Assays :

- Antimicrobial: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer: MTT assay (IC₅₀ = 12 µM in HeLa cells) .

- SAR Studies : Modifying the fluorophenyl or carboxamide group enhances selectivity .

- Data Table :

| Derivative | Target | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 4-Fluoro-N-(pyridin-3-yl)thiophene-2-carboxamide | EGFR | 8.5 µM | |

| 4-Fluoro-N-(4-nitrophenyl)thiophene-2-carboxamide | E. coli | 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.